molecular formula C9H20N2 B1294151 N-Cyclopentyl-N-methylpropane-1,3-diamine CAS No. 53485-06-6

N-Cyclopentyl-N-methylpropane-1,3-diamine

Cat. No. B1294151
CAS RN: 53485-06-6
M. Wt: 156.27 g/mol
InChI Key: UZUGLJYLQAJFML-UHFFFAOYSA-N
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Description

Diamines are versatile compounds that serve as fundamental building blocks in the synthesis of various chemicals, including agrochemicals, drugs, and organic materials. The synthesis of diamines, such as N-Cyclopentyl-N-methylpropane-1,3-diamine, is a complex process that requires the differentiation of nitrogen atoms and the ability to introduce diverse substitution patterns, such as 1,2-, 1,3-, or 1,4-diamines .

Synthesis Analysis

The synthesis of diamines can be achieved through innovative strategies, such as the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, using copper thiophene-2-carboxylate as a catalyst. This method allows for the rapid formation of amido azides, which can be further transformed into orthogonally protected diamines through selective substitution reactions with various carbon nucleophiles . Additionally, a biocatalytic approach has been developed for synthesizing optically active trans-cyclopentane-1,2-diamine derivatives, starting from racemic amino alcohols and employing lipase-B from Candida antarctica for kinetic resolution .

Molecular Structure Analysis

The molecular structure of diamine derivatives can be characterized using analytical and spectroscopic methods. For instance, the Schiff base ligand N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes have been studied, revealing a binuclear nature and non-electrolyte behavior . Similarly, the crystal structure of cis-di-isothiocyanatobis(N-methylpropane-1,3-diamine)nickel(II) has been determined, showing an octahedral coordination with cis-positioned thiocyanate groups .

Chemical Reactions Analysis

The chemical reactivity of diamine compounds can be influenced by their structural features. For example, the Schiff base ligand mentioned above can behave as a monodentate ligand, forming metal complexes with Cu(II), Co(II), and Ni(II) that exhibit various electrochemical properties, including reversible and irreversible redox waves . The conformational isomerism observed in nickel(II) complexes of N-methylpropane-1,3-diamine indicates that the arrangement of substituents around the metal center can affect the compound's reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of diamines are closely related to their molecular structures. Schiff base ligands and their metal complexes have been shown to possess distinct thermal and electrochemical behaviors . The crystal structure analysis of diamine derivatives provides insights into the conformational preferences and the types of intermolecular interactions, such as hydrogen bonding, that contribute to the stability of the crystalline network .

properties

IUPAC Name

N'-cyclopentyl-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(8-4-7-10)9-5-2-3-6-9/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUGLJYLQAJFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649749
Record name N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-N-methylpropane-1,3-diamine

CAS RN

53485-06-6
Record name N1-Cyclopentyl-N1-methyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53485-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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